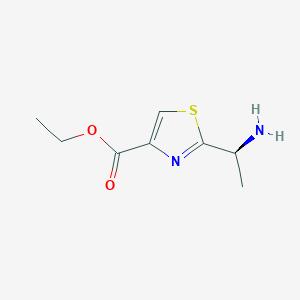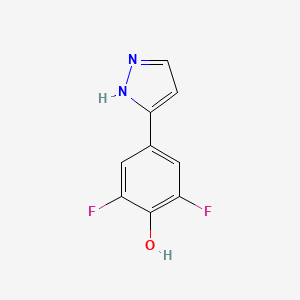![molecular formula C9H8BrNS B11772629 6-(Bromomethyl)-2-methylbenzo[d]thiazole](/img/structure/B11772629.png)
6-(Bromomethyl)-2-methylbenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromomethyl)-2-methylbenzo[d]thiazole is a chemical compound with the molecular formula C9H8BrNS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2-methylbenzo[d]thiazole typically involves the bromination of 2-methylbenzo[d]thiazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The choice of solvent and brominating agent may also be adjusted to reduce costs and improve safety.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Bromomethyl)-2-methylbenzo[d]thiazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form the corresponding thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Coupling Reactions: Palladium catalysts are commonly used in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Coupling Reactions: Products are typically more complex aromatic compounds with extended conjugation.
Applications De Recherche Scientifique
6-(Bromomethyl)-2-methylbenzo[d]thiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 6-(Bromomethyl)-2-methylbenzo[d]thiazole depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)benzo[d]thiazole: Similar in structure but lacks the methyl group at the 2-position.
6-(Chloromethyl)-2-methylbenzo[d]thiazole: Similar but with a chlorine atom instead of bromine.
2-Methylbenzo[d]thiazole: Lacks the bromomethyl group.
Uniqueness
6-(Bromomethyl)-2-methylbenzo[d]thiazole is unique due to the presence of both a bromomethyl and a methyl group on the benzothiazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and biological studies .
Propriétés
Formule moléculaire |
C9H8BrNS |
|---|---|
Poids moléculaire |
242.14 g/mol |
Nom IUPAC |
6-(bromomethyl)-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8BrNS/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,5H2,1H3 |
Clé InChI |
MJBDYJJNMNFEPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C=C(C=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2',4'-Dimethyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B11772562.png)
![8-(Bicyclo[3.1.0]hexan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11772567.png)

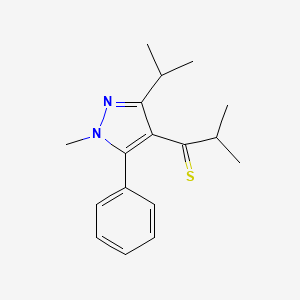
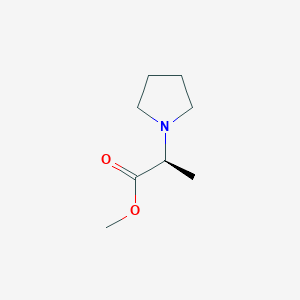
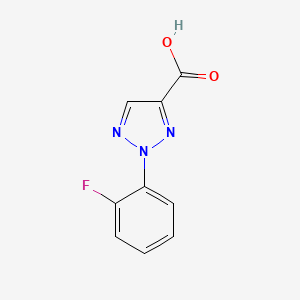
![3-Methyl-6,6A-dihydro-3AH-cyclopenta[D]isoxazol-5(4H)-one](/img/structure/B11772582.png)
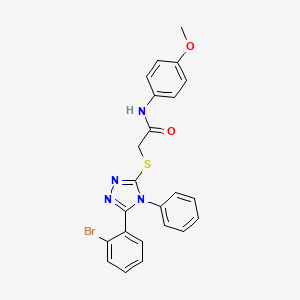
![4-(2-Methoxy-phenyl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylmethylsulfanyl)-6-p-tolyl-nicotinonitrile](/img/structure/B11772590.png)
